(Z)-3-Amino-4,4,4-trifluorobut-2-enamide
Description
Significance of Enamides as Versatile Building Blocks in Organic Synthesis
Enamides are a class of organic compounds characterized by the presence of a nitrogen atom attached to a carbon-carbon double bond, with the nitrogen atom also being part of an amide group. This arrangement results in a fine balance of stability and reactivity, making enamides highly valuable building blocks in organic synthesis. researchgate.net Unlike the more reactive enamines, the electron-withdrawing nature of the acyl group on the nitrogen atom in enamides tempers their nucleophilicity, leading to enhanced stability. nih.gov This increased stability allows for easier handling and purification while still permitting a wide range of chemical transformations.
The versatility of enamides stems from their ability to participate in a multitude of reactions, serving as precursors to complex nitrogen-containing molecules. rsc.org They can undergo various transformations such as additions, coupling reactions, and functionalizations. nih.gov For instance, the double bond in enamides can react with electrophiles, and the nitrogen atom can be involved in cyclization reactions to form heterocyclic compounds. This reactivity has been exploited in the synthesis of numerous biologically active compounds and natural products. rsc.org The ability of enamides to act as stable enamine surrogates has sparked a growing interest in their application in diverse organic transformations.
Strategic Importance of Trifluoromethylation in Organic Chemistry and Molecular Design
The introduction of a trifluoromethyl (-CF3) group into organic molecules, a process known as trifluoromethylation, is a widely employed strategy in medicinal chemistry and materials science. rsc.org The trifluoromethyl group possesses a unique combination of properties that can profoundly influence the characteristics of a parent molecule. rsc.org It is strongly electron-withdrawing, which can alter the electronic properties of adjacent functional groups. rsc.org Furthermore, the trifluoromethyl group is significantly more lipophilic than a hydrogen atom, which can enhance the molecule's ability to cross cell membranes. rsc.org
One of the key advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. rsc.org The carbon-fluorine bond is one of the strongest bonds in organic chemistry, making the -CF3 group resistant to metabolic degradation and thereby increasing the half-life of a drug candidate. rsc.org This strategic incorporation of trifluoromethyl groups is a cornerstone of modern drug design, with numerous pharmaceuticals owing their efficacy to the presence of this moiety. mdpi.com The development of new and efficient methods for the introduction of the trifluoromethyl group into organic compounds remains an active area of research. rsc.org
Contextualizing (Z)-3-Amino-4,4,4-trifluorobut-2-enamide within the Family of Fluorinated Enamide Chemistry
This compound belongs to the growing family of fluorinated enamides, which are compounds that combine the structural features of enamides with the unique properties imparted by fluorine atoms. The synthesis of such molecules is of considerable interest as they are precursors to a variety of fluorinated compounds with potential biological activity. rsc.org The presence of the trifluoromethyl group in this compound is expected to significantly influence its chemical reactivity and physical properties.
The synthesis of trifluoromethylated enamides can be achieved through various methods. One approach involves the reaction of ketoxime acetates with a trifluoromethylating agent, such as the Langlois reagent (CF3SO2Na), under copper catalysis. rsc.org This method provides a direct route to β-trifluoromethylated enamides. Other strategies may involve the use of different trifluoromethyl sources like Togni's reagent or TMSCF3 in radical cascade reactions with unsaturated amides. nih.gov The specific (Z)-configuration of the double bond in the target molecule suggests that stereoselective synthetic methods would be required for its efficient preparation. The combination of the enamide functionality and the potent trifluoromethyl group makes this compound a promising building block for the synthesis of novel, fluorinated nitrogen-containing compounds.
Data Tables
Table 1: Properties of a Representative Trifluoromethylated Enamine Derivative
Below are the physical and chemical properties of Ethyl 3-amino-4,4,4-trifluorocrotonate, a structurally related ester that serves as a proxy for understanding the general characteristics of this class of compounds.
| Property | Value |
| Chemical Formula | C6H8F3NO2 |
| Molecular Weight | 183.13 g/mol |
| Boiling Point | 83 °C at 15 mmHg |
| Density | 1.245 g/mL at 25 °C |
| Refractive Index | n20/D 1.424 |
| CAS Number | 372-29-2 |
Data sourced from commercially available information for Ethyl 3-amino-4,4,4-trifluorocrotonate. chemicalbook.comsigmaaldrich.com
Table 2: Common Reagents for Trifluoromethylation
The following table lists some of the reagents commonly employed in organic synthesis to introduce a trifluoromethyl group onto a molecule.
| Reagent Name | Chemical Formula | Common Application |
| Langlois Reagent | CF3SO2Na | Radical trifluoromethylation of alkenes and heteroarenes. rsc.org |
| Togni's Reagents | Hypervalent iodine compounds | Electrophilic trifluoromethylation of a wide range of nucleophiles. nih.gov |
| Trifluoromethyltrimethylsilane (Ruppert-Prakash Reagent) | CF3Si(CH3)3 | Nucleophilic trifluoromethylation of carbonyls and imines. nih.gov |
| Trifluoroiodomethane | CF3I | Radical and transition-metal-catalyzed trifluoromethylation reactions. |
| Sodium trifluoroacetate (B77799) | CF3COONa | Source of CF3 radical or anion under specific conditions. |
Structure
3D Structure
Properties
IUPAC Name |
(Z)-3-amino-4,4,4-trifluorobut-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3N2O/c5-4(6,7)2(8)1-3(9)10/h1H,8H2,(H2,9,10)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPNIGIDASPUAM-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\N)\C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Z 3 Amino 4,4,4 Trifluorobut 2 Enamide and Its Stereoisomers
Direct Synthesis Approaches to 3-Amino-4,4,4-trifluorobut-2-enamide
Direct synthesis methods provide the most straightforward routes to the target compound, typically involving the formation of the core enamine-amide structure in a single or two-step sequence from readily available starting materials.
Condensation Reactions from 4,4,4-Trifluoroacetoacetic Esters and Amines
A primary and well-established method for preparing 3-amino-4,4,4-trifluorocrotonic esters, which are closely related to the target enamide, is the condensation reaction between 4,4,4-trifluoroacetoacetic esters and amines. This reaction is generally conducted under dehydrating conditions and can be catalyzed by an acid. The process involves the nucleophilic attack of the amine on the keto group of the β-ketoester, followed by dehydration to form the stable enamine product. While this method traditionally uses an isolated trifluoroacetoacetic ester, variations have been developed to improve efficiency and yield.
Exploration of One-Pot Synthesis Variants
To streamline the synthesis and avoid the isolation of intermediate compounds, one-pot variants of the condensation reaction have been developed. A particularly effective two-stage, one-pot process allows for the preparation of 3-amino-4,4,4-trifluorocrotonic esters in high yields without significant by-products.
The process begins with the reaction of an alkyl trifluoroacetate (B77799) with an alkyl acetate (B1210297) in the presence of an alkali metal alkoxide. This first stage forms the alkali metal enolate of a trifluoroacetoacetic ester. In the second stage, this enolate is reacted directly, without purification, with an amine in the presence of an acid to yield the final 3-amino-4,4,4-trifluorocrotonic ester. This method is advantageous as it avoids the need to handle the potentially unstable trifluoroacetoacetic ester intermediate.
| Stage | Reactants | Reagents | Product |
| 1 | Alkyl trifluoroacetate, Alkyl acetate | Alkali metal alkoxide (e.g., Sodium ethoxide) | Alkali metal enolate of trifluoroacetoacetic ester |
| 2 | Alkali metal enolate of trifluoroacetoacetic ester | Amine (NHR¹R²), Acid | 3-Amino-4,4,4-trifluorocrotonic ester |
Indirect Synthetic Pathways to Trifluoromethylated Enamide Structures
Indirect methods offer alternative routes to trifluoromethylated enamides, often starting from more complex precursors or involving key transformations of other functional groups. These pathways can provide access to a wider range of derivatives and stereoisomers.
Derivation from Precursors via Decyclization Reactions
The synthesis of functionalized enamides can be achieved through the ring-opening, or decyclization, of cyclic precursors. While direct examples leading specifically to (Z)-3-Amino-4,4,4-trifluorobut-2-enamide are not extensively documented, the ring-opening of heterocyclic compounds like isoxazoles represents a viable strategy for generating related fluorinated structures. For instance, the treatment of substituted isoxazoles with an electrophilic fluorinating agent can induce a ring-opening fluorination, leading to the formation of α-fluorocyanoketones via N–O bond cleavage nih.govbohrium.comresearchgate.net. This principle of using a cyclic scaffold to control stereochemistry and functionality before a ring-opening event is a powerful tool in organic synthesis that could be adapted for enamide preparation.
Transformations Involving Trifluoromethyl-Substituted Enaminones
Trifluoromethyl-substituted enaminones are versatile intermediates for the synthesis of N-functionalized enamides. Enaminones possess a "push-pull" electronic system in their vinylogous amide structure, which can render the amine group poorly nucleophilic. A robust synthetic route starts with a trifluoromethylated 1,3-diketone, which is converted to the corresponding enaminone through a condensation reaction with a source of ammonia (B1221849), such as ammonium (B1175870) acetate.
To achieve N-acylation and form the final enamide, a strong base like sodium hydride (NaH) is required to deprotonate the enaminone's nitrogen. The resulting N-anion is then a potent nucleophile that readily reacts with an acylating agent, such as an acid chloride (e.g., 4-trifluoromethyl benzoyl chloride), to furnish the target N-acyl enaminone, a functionalized enamide derivative.
Table of Reaction Conditions for Fluorinated Intermediate Synthesis
| Intermediate | Reaction | Reagents | Yield |
| Fluorinated Diketone (5) | Hydrolysis & Decarboxylation | 0.05N H₂SO₄, reflux | High |
| Trifluoromethylated Enaminone (6) | Amination | Ammonium acetate, Benzene, reflux | 95% |
| N-Benzamide Enaminone Analog (7) | N-Acylation | NaH, 4-Trifluoromethyl benzoyl chloride | - |
N-Alkylation Strategies Leading to Functionalized Enamide Derivatives
The functionalization of the enamide nitrogen through N-alkylation provides a direct route to a diverse range of derivatives. This strategy is particularly useful for introducing complex side chains or for constructing axially chiral enamides. An example of this is the atroposelective construction of enamides via N-allylic alkylation. This method allows for the synthesis of γ-chiral, trifluoromethylated secondary enamides from α-chiral allylic amines through an efficient chirality transfer process researchgate.netchemrxiv.orgchemrxiv.org. Such transformations are valuable for creating complex molecular scaffolds with controlled stereochemistry, which can then be used as building blocks in medicinal chemistry.
Stereoselective Synthesis of Trifluoromethylated Enamides
The introduction of a trifluoromethyl group into enamides presents both opportunities and challenges in synthetic organic chemistry. While offering enhanced metabolic stability and lipophilicity to potential drug candidates, the strong electron-withdrawing nature of the CF3 group influences the reactivity and stability of these molecules. cell.com Consequently, the development of robust and highly selective synthetic methods is paramount.
The stereoselective construction of enamides is a well-explored field, with several general strategies available. Transition-metal-catalyzed reactions, such as the Heck reaction, hydrofunctionalization, and difunctionalization, have proven to be powerful tools for the enantioselective functionalization of enamides. thieme-connect.comresearchgate.net These methods often employ chiral ligands to induce asymmetry and achieve high levels of stereocontrol.
Another common approach involves the hydroamidation of terminal alkynes. For instance, palladium-catalyzed hydroamidation of electron-deficient terminal alkynes with primary amides can selectively produce Z-enamides. This selectivity is attributed to the formation of an intermediate vinyl-palladium complex stabilized by hydrogen bonding between the amido proton and the carbonyl oxygen of the ester group, which favors the Z-isomer. organic-chemistry.org
Furthermore, the isomerization of N-allyl amides, often catalyzed by transition metals like ruthenium, provides a route to geometrically defined, highly substituted enamides. researchgate.net These general strategies form the foundation upon which more specific and highly selective methods for the synthesis of trifluoromethylated enamides are built.
A summary of general strategies is presented in the table below:
| Strategy | Catalyst/Reagent | Key Feature | Stereoselectivity | Ref |
| Heck Reaction | Transition Metal (e.g., Pd) | C-C bond formation | Enantioselective | thieme-connect.com |
| Hydrofunctionalization | Transition Metal (e.g., Ni, Cu, Rh, Ir) | Addition of H-X across the double bond | Enantioselective | researchgate.net |
| Difunctionalization | Transition Metal (e.g., Pd, Ni, Cu) | Addition of two different functional groups | Enantioselective | researchgate.net |
| Hydroamidation of Alkynes | Palladium | Use of terminal alkynes and amides | Z-selective for primary amides | organic-chemistry.org |
| Isomerization of N-allyl amides | Ruthenium | Rearrangement of allyl amides | Geometrically defined enamides | researchgate.net |
Photocatalysis has emerged as a powerful tool for stereoselective transformations, particularly for the E/Z isomerization of enamides. cell.com The synthesis of (Z)-enamides can be challenging as they are often the thermodynamically less stable isomer. Photocatalytic methods offer a mild and efficient way to achieve this contra-thermodynamic isomerization. rsc.orgrsc.org
One notable example is the use of an iridium-based photocatalyst, such as Ir(ppy)3, which can efficiently catalyze the E → Z isomerization of enamides upon irradiation with visible light. cell.comrsc.org This process is believed to occur via an energy transfer mechanism from the excited state of the photocatalyst to the (E)-enamide. rsc.org This method is highly selective for the Z-isomer and can be performed under mild, environmentally friendly conditions with very low catalyst loadings. rsc.orgrsc.org
A key advantage of this photocatalytic approach is its operational simplicity and scalability, making it suitable for the large-scale preparation of (Z)-enamides. rsc.orgrsc.org Control experiments have demonstrated that both the photocatalyst and light are essential for the isomerization to occur, confirming the photocatalytic nature of the reaction. cell.com
The table below summarizes key aspects of a photocatalytic isomerization methodology:
| Substrate | Photocatalyst | Light Source | Key Outcome | Ref |
| (E)-enamides | Ir(ppy)3 | White LED | Highly selective synthesis of (Z)-enamides | cell.comrsc.org |
Electrochemical methods provide a sustainable and efficient alternative for the synthesis of trifluoromethylated enamides. researchgate.net These methods often operate under mild conditions and avoid the need for stoichiometric chemical oxidants. researchgate.netacs.org
An electrochemically induced method for the regio- and stereoselective (E)-β-C(sp²)-H trifluoromethylation of enamides has been developed using the readily available and inexpensive Langlois' reagent (CF3SO2Na). researchgate.net This reaction proceeds in an undivided electrochemical cell and exhibits excellent chemoselectivity and wide applicability, providing exclusively the E-selective trifluoromethylated products. researchgate.net Preliminary mechanistic studies suggest the involvement of free radicals in this process. researchgate.net
The reaction is initiated by the anodic oxidation of CF3SO2Na to generate a CF3 radical. This radical then adds to the enamide, forming a carbon-centered radical intermediate. Subsequent oxidation of this intermediate at the anode leads to a carbocation, which upon deprotonation, yields the desired trifluoromethylated enamide. acs.org This electrochemical approach has been successfully implemented in a microflow cell, demonstrating its potential for continuous manufacturing. acs.orgchemrxiv.org
The following table highlights the key features of an electrochemical trifluoromethylation method:
| Reagent | Electrode Setup | Key Features | Stereoselectivity | Ref |
| Langlois' reagent (CF3SO2Na) | Undivided cell, Graphite anode | Catalyst-free, mild conditions, simple setup | Exclusive E-selectivity | researchgate.net |
| Langlois' reagent (CF3SO2Na) | Microflow cell | Sustainable, no supporting electrolyte needed | Not specified | acs.orgchemrxiv.org |
Asymmetric synthesis of chiral trifluoromethylated enamides can be achieved through the use of chiral auxiliaries and organocatalysis. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. nih.gov For instance, chiral oxazolidinones can be used as auxiliaries in the fluorination of enamides to produce chiral α-fluoro-imides with high π-facial selectivity. nih.gov
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has also been successfully applied to the synthesis of chiral trifluoromethylated compounds. nih.govnih.gov For example, cinchona alkaloids have been used as organocatalysts in the enantioselective isomerization of trifluoromethyl imines to produce chiral trifluoromethylated amines. nih.gov This approach offers a metal-free alternative for the synthesis of these valuable compounds.
A mild and robust method for the synthesis of γ-chiral, trifluoromethylated enamides from α-chiral allylic amines has been developed using the organocatalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). researchgate.net This method involves an efficient chirality transfer from the Cα to the Cγ position through a stereospecific isomerization, followed by N-acylation to trap the resulting enamine. researchgate.net This one-pot, two-step procedure provides excellent yields, diastereo-, and enantioselectivities. researchgate.net
Key data from an organocatalytic approach is summarized below:
| Starting Material | Organocatalyst | Key Transformation | Stereoselectivity | Ref |
| α-chiral allylic amines | TBD | Stereospecific isomerization and N-acylation | High diastereo- and enantioselectivity | researchgate.net |
The ability to selectively synthesize different diastereomers of a molecule from a common starting material, known as diastereodivergent synthesis, is a significant challenge in stereoselective synthesis. In the context of trifluoromethylated enamides, a combination of organocatalysis and photocatalysis can be employed to achieve diastereodivergence.
Starting from an α-chiral allylic amine, an organocatalytic isomerization can lead to the formation of a γ-chiral (Z)-enamide with high diastereoselectivity. cell.com Subsequently, a photocatalytic E/Z isomerization of this (Z)-enamide can provide access to the corresponding (E)-diastereomer with excellent inversion of the double bond geometry. cell.com This two-step process allows for the selective synthesis of both (R,Z) and (R,E) diastereomers from the same chiral precursor. cell.com
This diastereodivergent approach, coupled with the high enantioselectivity of the initial chirality transfer step, provides a powerful strategy for accessing a range of stereoisomers of trifluoromethylated enamides. cell.com The method tolerates a variety of functional groups and substituents, highlighting its broad applicability. cell.com
The following table illustrates a diastereodivergent synthetic route:
| Precursor | Step 1 (Organocatalysis) | Step 2 (Photocatalysis) | Outcome | Ref |
| (R,E)-α-chiral allylic amine | Isomerization/Acylation | - | (R,Z)-γ-chiral enamide | cell.com |
| (R,Z)-γ-chiral enamide | - | E/Z Isomerization | (R,E)-γ-chiral enamide | cell.com |
Mechanistic Investigations in Trifluoromethylated Enamide Synthesis
Understanding the reaction mechanisms is crucial for the optimization and further development of synthetic methodologies. In the context of trifluoromethylated enamide synthesis, several mechanistic studies have been conducted.
For the photocatalytic E/Z isomerization of enamides, a Dexter energy transfer mechanism is often proposed. researchgate.net In this mechanism, the excited state of the photocatalyst transfers its energy to the (E)-enamide, promoting it to an excited state where rotation around the C=C bond becomes possible. Subsequent relaxation to the ground state can then lead to the formation of the more stable (Z)-isomer under photochemical conditions. rsc.org
In the electrochemical trifluoromethylation of enamides, cyclic voltammetry studies have shown that the Langlois' reagent is more easily oxidized than the enamide, supporting the initial formation of a CF3 radical. acs.org The involvement of radical intermediates is further corroborated by radical trapping experiments. researchgate.netresearchgate.net The proposed mechanism involves the addition of the CF3 radical to the enamide, followed by oxidation and deprotonation. acs.org
The organocatalyzed isomerization of α-chiral allylic amines is believed to proceed through the formation of a tight ion-pair intermediate between the protonated TBD catalyst and the deprotonated substrate. researchgate.net This intermediate facilitates the stereospecific transfer of chirality. researchgate.net
For the fluorination of chiral enamides using electrophilic fluorine sources, a mechanistic model has been proposed where the chiral auxiliary directs the attack of the fluorine reagent to one face of the enamide double bond. nih.gov The most stable conformation of the chiral enamide, where the oxazolidinone ring is coplanar with the alkene to maximize delocalization of the nitrogen lone pair, is thought to play a key role in determining the stereochemical outcome. nih.gov
Analysis of Photoredox Catalysis Mechanisms
Visible-light photoredox catalysis is a powerful tool for the synthesis of trifluoromethylated enamides, offering mild reaction conditions and high selectivity. rsc.org The general mechanism initiates with the excitation of a photocatalyst, typically an iridium or ruthenium complex, by visible light. chemrxiv.orgnih.gov
A proposed catalytic cycle for a related trifluoromethyl carboxylation of enamides illustrates the process:
Excitation : The photocatalyst (e.g., Ir(ppy)₂(dtbbpy)) absorbs a photon, transitioning to a highly energetic excited state. chemrxiv.orgchemrxiv.org
Electron Transfer and Radical Generation : The excited photocatalyst facilitates a single-electron transfer (SET) to generate the trifluoromethyl radical from a precursor like CF₃SO₂Na. chemrxiv.org
Radical Addition : The •CF3 radical adds to the enamide substrate. chemrxiv.org
Completion of the Cycle : The resulting radical intermediate is further transformed, and the photocatalyst is regenerated to its ground state, ready to begin the cycle anew.
This merging of photoredox catalysis with enamine/enamide chemistry allows for the formation of C-CF3 bonds under conditions that are often more gentle than traditional methods. nih.gov
Influence of Catalysts, Bases, and Light on Reaction Pathways and Selectivity
The choice of catalysts, bases, and the presence of light are critical in dictating the yield, and particularly the stereoselectivity (E/Z ratio), of the enamide product.
Catalysts : In photoredox reactions, the specific iridium or organic-based photocatalyst can influence reaction efficiency. nih.govcell.com For non-photocatalytic methods, acids or bases are often employed. For instance, in the synthesis of related 3-amino-4,4,4-trifluorocrotonic esters, the reaction of an amine with a trifluoroacetoacetic ester intermediate is conducted in the presence of an acid. google.com
Bases : The selection of a base is crucial for controlling the E/Z stereoselectivity. In the synthesis of chiral trifluoromethylated enamides, strong organic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or DABCO can be used. cell.comresearchgate.net The amount and type of base can affect both the reaction yield and the isomeric ratio. For example, studies on related syntheses found that using 2.0 equivalents of benzoyl chloride with an amine was optimal for yield, while adjusting the equivalents of triethylamine (B128534) (Et3N) could fine-tune the yield and stereoselectivity. cell.com In the synthesis of similar fluorinated sphingosines, a combination of Et3N and a titanium-based Lewis acid was used to control diastereoselectivity. nih.gov
Light : For photoredox-catalyzed reactions, light is an essential reagent. The wavelength and intensity can impact reaction rates. Furthermore, light can be used to isomerize the enamide product. A photocatalytic method for the E/Z isomerization of chiral trifluoromethylated enamides has been developed, allowing for the conversion between stereoisomers after the initial synthesis. cell.comresearchgate.net
A patent for producing similar 3-amino-4,4,4-trifluorocrotonic acid esters highlights a two-stage, one-pot process where an alkali metal alkoxide (e.g., sodium or potassium methoxide) is used in the first stage to form an enolate, which is then reacted with an amine in the presence of an acid. google.com This demonstrates the critical role of base and acid selection in guiding the reaction pathway.
Application of Computational Chemistry for Mechanistic Insights
While specific computational studies on this compound were not found, computational chemistry is a powerful tool for understanding the mechanisms of related reactions. For the synthesis of similar compounds like (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines, theoretical calculations have been used to investigate optimized geometrical structures and molecular electrostatic potentials. niscpr.res.in In the context of trifluoromethylation, computational studies can help to elucidate the energetics of radical addition, the stability of intermediates, and the factors controlling stereoselectivity. For example, in the electrochemical trifluoromethylation of cinnamic acids, the reaction mechanism was investigated computationally to understand the dependence of product yields on the electronic nature of the substrates. researchgate.net Such insights are invaluable for rational reaction design and optimization.
Optimization of Reaction Conditions and Scope for Enamide Synthesis
Optimizing reaction conditions is paramount to achieving high yields and selectivity in the synthesis of specialized molecules like this compound.
Parametric Studies for Yield and Stereoselectivity Enhancement
Systematic optimization of reaction parameters is key to maximizing the desired product. In the synthesis of related chiral trifluoromethylated enamides, several variables were optimized. cell.com
Table 1: Optimization of Reaction Conditions for a Model Trifluoromethylated Enamide Synthesis cell.com
| Entry | Acylating Agent (equiv) | Base (equiv) | Temperature (°C) | Yield (%) | E/Z Ratio |
|---|---|---|---|---|---|
| 1 | BzCl (1.2) | Et3N (1.2) | 80 | - | >1:20 |
| 2 | BzCl (1.5) | Et3N (1.2) | 80 | - | >1:20 |
| 3 | BzCl (2.0) | Et3N (1.2) | 80 | 92 | >1:20 |
| 4 | BzCl (2.0) | Et3N (2.0) | 80 | 99 | 1:16 |
| 5 | BzCl (2.0) | Et3N (1.2) | 20 | 45 | 1:10 |
This table is based on data for the synthesis of a related γ-chiral trifluoromethylated enamide and illustrates a typical optimization process.
These studies show that parameters such as reagent stoichiometry and temperature have a profound impact on both conversion and the stereochemical outcome. cell.com Lowering the temperature, for instance, had a detrimental effect on both yield and the E/Z ratio in this specific case. cell.com
Evaluation of Substrate Scope and Functional Group Tolerance
The applicability of a synthetic method is determined by its tolerance for a wide range of substrates and functional groups.
Substrate Scope : In electrochemical trifluoromethylation of various enamides, the method was successfully applied to N-Boc and N-Cbz protected substrates, as well as endocyclic, exocyclic, and acyclic enamides. acs.orgacs.org However, the reaction's success was sensitive to the electronic properties of the substrate, with lower yields observed for electron-deficient enamides. acs.org
Functional Group Tolerance : Photoredox-catalyzed methods often exhibit excellent functional group tolerance. A study on the photoredox-catalyzed synthesis of α-amino acid amides demonstrated that the reaction is highly selective and tolerates halides, heteroarenes, alcohols, esters, and nitriles. chemrxiv.org Similarly, a direct photocatalytic trifluoromethyl-carboxylation of enamides showed broad tolerance for halogen, alkyl, alkoxy, and acetamido substituents on aryl enamides. chemrxiv.org
Table 2: Examples of Substrate Scope in Trifluoromethylation of Enamides acs.org
| Substrate Protecting Group/Structure | Product Yield (%) |
|---|---|
| N-Boc | High |
| N-Cbz | High |
| N-Methoxycarbonyl | Moderate |
| Electron-donating group on ring | >80% |
| Electron-withdrawing group on ring | Considerably lower |
| Seven-membered ring | Moderate |
| Five-membered ring | Poor |
This table is a representation of findings from an electrochemical trifluoromethylation study on various enamide substrates.
This broad tolerance is crucial for the late-stage functionalization of complex molecules and for building libraries of compounds for medicinal chemistry applications.
Scalability and Practicality of Synthetic Procedures
The successful transition of a synthetic route from laboratory-scale to industrial production hinges on its scalability and practicality. For this compound and its stereoisomers, these considerations are paramount for their potential applications in various fields, including medicinal chemistry. A scalable and practical synthesis is characterized by several key factors: cost-effectiveness, safety, operational simplicity, high yield and purity of the final product, and minimal environmental impact.
Several synthetic strategies for structurally similar trifluoromethylated enamines and related compounds have been developed with scalability in mind. These often employ one-pot procedures, readily available starting materials, and conditions that are amenable to large-scale reactors. For instance, a preparative scale synthesis of α-trifluoromethyl-amines has been reported that avoids the need for chromatographic purification, a significant bottleneck in large-scale production enamine.net. Furthermore, solvent-free mechanochemical methods for the synthesis of fluorinated imines have been shown to be easily extendable to larger scales, offering a greener and more efficient alternative to traditional solvent-based processes nih.gov.
The practicality of a synthesis is also enhanced by the ease of purification of the final product. A scalable protocol for a fluorinated amine derivative has been described where the purification consists of a simple filtration, which is highly desirable for industrial applications nih.gov. Additionally, catalyst-free, one-pot syntheses of unsaturated β-amino acids in aqueous media have been developed, demonstrating high atom economy and environmental friendliness researchgate.net.
When considering the synthesis of this compound, a potential scalable approach could involve the condensation of a suitable trifluoromethylated carbonyl compound with an amine source. The choice of reagents and reaction conditions would be critical. For example, using ammonia or a protected amine that can be deprotected in situ would be a practical choice. The reaction would ideally be conducted in a common and environmentally benign solvent, or even under solvent-free conditions, to reduce costs and waste.
A key challenge in the synthesis of the (Z)-isomer is achieving high stereoselectivity on a large scale. This might be addressed through the use of a stereoselective catalyst or by carefully controlling the reaction conditions, such as temperature and the rate of addition of reagents. The development of a robust crystallization-induced dynamic resolution or a selective crystallization of the desired (Z)-isomer from a mixture of stereoisomers could also be a practical approach to obtaining the pure compound on a large scale.
The following table summarizes key features of scalable synthetic methodologies for compounds structurally related to this compound, which can serve as a guide for developing a practical large-scale synthesis of the target molecule.
| Feature | Description | Relevance to Scalability and Practicality |
| One-Pot Synthesis | Multiple reaction steps are carried out in a single reactor without isolating intermediates. | Reduces processing time, minimizes waste, and lowers operational costs. |
| Solvent-Free Conditions | Reactions are conducted without a solvent, often using mechanochemistry or neat reactants. | Enhances safety, reduces environmental impact, and can lead to higher reaction rates. nih.gov |
| Aqueous Media | Water is used as the reaction solvent. | Inexpensive, non-toxic, and environmentally friendly solvent. researchgate.net |
| Catalyst-Free Reactions | The reaction proceeds efficiently without the need for a catalyst. | Simplifies purification, reduces costs, and avoids potential catalyst-related toxicity. researchgate.net |
| High Atom Economy | A high proportion of the atoms from the starting materials are incorporated into the final product. | Minimizes waste and improves the overall efficiency of the synthesis. researchgate.net |
| Non-Chromatographic Purification | The final product is purified by methods such as crystallization, distillation, or filtration. | Avoids the use of large quantities of solvents and silica (B1680970) gel, making the process more cost-effective and scalable. enamine.net |
| Readily Available Starting Materials | The starting materials are commercially available in bulk and at a low cost. | Reduces the overall cost and complexity of the synthesis. |
| High Yield | The reaction produces a large amount of the desired product. | Maximizes the output from a given amount of starting materials, improving economic viability. |
By incorporating these principles into the synthetic design, a practical and scalable process for the production of this compound and its stereoisomers can be achieved, enabling their broader use in research and development.
Reactivity and Transformational Chemistry of Z 3 Amino 4,4,4 Trifluorobut 2 Enamide and Analogues
Fundamental Reactivity of Enamides and Trifluoromethylated Analogues
Enamides are considered versatile intermediates in organic synthesis, largely due to the electronic properties of their functional group. The incorporation of a trifluoromethyl (CF₃) group, as seen in (Z)-3-Amino-4,4,4-trifluorobut-2-enamide, further modulates this reactivity, creating a unique substrate for various chemical transformations.
Ambiphilic Character of the Enamide Double Bond and Dual Reactivity Modes
The enamide functional group possesses an inherent ambiphilic nature. This duality allows enamides to act as both nucleophiles and electrophiles. The reactivity is significantly influenced by the electron-withdrawing acyl group on the nitrogen atom, which tempers the nucleophilicity of the double bond compared to a simple enamine. This moderation makes enamides stable yet reactive building blocks.
The double bond in enamides can exhibit two primary modes of reactivity:
Nucleophilic Reactivity: The π-bond of the enamine can act as a nucleophile, attacking various electrophiles. This is a common pathway in reactions such as hydrofunctionalizations and certain C-C bond-forming reactions.
Electrophilic Reactivity: Under certain conditions, particularly after activation of the double bond or the adjacent carbonyl group, the β-carbon can become susceptible to nucleophilic attack.
The presence of the highly electronegative trifluoromethyl group in analogues like this compound profoundly influences this ambiphilic character. The CF₃ group acts as a strong electron-withdrawing group, which decreases the nucleophilicity of the C=C double bond, making it more susceptible to nucleophilic conjugate addition at the β-position.
The Balance Between Reactivity and Stability in Enamide Functionality
Enamides represent a finely tuned balance between the high reactivity of enamines and the greater stability of amides. This unique compromise between stability and reactivity makes them exceptionally useful in synthesis. They are stable enough to be isolated and handled, yet reactive enough to participate in a wide array of chemical transformations.
The introduction of a trifluoromethyl group enhances the metabolic stability of molecules, a desirable trait in medicinal chemistry. In the context of the enamide functionality, the CF₃ group can influence the stability of reaction intermediates. For example, in radical addition reactions, the CF₃ group can stabilize an adjacent radical center. This electronic influence is a key factor in directing the outcomes of various synthetic transformations involving trifluoromethylated enamides.
Carbon-Carbon Bond-Forming Reactions
The modulated reactivity of trifluoromethylated enamides makes them valuable substrates for constructing complex molecular architectures through carbon-carbon bond formation.
Conjugate Additions (e.g., Michael Additions) with Trifluoromethylated Enamides
The Michael addition, a cornerstone of C-C bond formation, involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.comorganic-chemistry.orgyoutube.comwikipedia.org Due to the electron-withdrawing nature of the trifluoromethyl group, the β-carbon of trifluoromethylated enamides is activated towards nucleophilic attack, making them suitable Michael acceptors.
In a typical reaction, a resonance-stabilized carbanion, such as an enolate, adds to the β-carbon of the trifluoromethylated enamide. This process is thermodynamically controlled and is highly efficient for creating 1,5-dicarbonyl compounds or their analogues. organic-chemistry.org When a nitrogen nucleophile is used, the reaction is termed an aza-Michael reaction. rsc.org
The general mechanism proceeds in three key steps:
Formation of the nucleophile (e.g., deprotonation of a ketone to form an enolate).
Conjugate addition of the nucleophile to the β-carbon of the enamide.
Protonation of the resulting enolate intermediate to yield the final product. masterorganicchemistry.com
| Reaction Type | Michael Donor (Example) | Michael Acceptor | General Product |
| Michael Addition | Malonate Ester Enolate | Trifluoromethylated Enamide | β-substituted Amino Acid Derivative |
| Aza-Michael Addition | Amine | Trifluoromethylated Enamide | Diamine Derivative |
Heck-Type Alkylation Processes
The Heck reaction is a powerful palladium-catalyzed method for C-C bond formation, typically involving the reaction of an unsaturated halide with an alkene. A study by Fan, Meng, and Zhang in 2017 detailed an efficient Heck-type reaction of secondary trifluoromethylated alkyl bromides with various alkenes, including an enamide. nih.govnih.govresearchgate.net This demonstrates the utility of enamides as coupling partners in such transformations.
The proposed mechanism involves the generation of a secondary trifluoromethylated alkyl radical via a single-electron transfer (SET) pathway from the palladium(0) catalyst. This radical then adds to the enamide double bond, followed by recombination with the palladium(I) species and subsequent β-hydride elimination to yield the trifluoromethylated allylic product. nih.gov
The reaction demonstrates good functional group tolerance and proceeds under mild conditions, providing an effective route to complex fluorinated molecules. nih.govnih.gov
Table 1: Heck-Type Reaction of a Secondary Trifluoromethylated Alkyl Bromide with N-Vinylpyrrolidinone Data sourced from Fan, T., Meng, W.-D., & Zhang, X. (2017). nih.govresearchgate.net
| Alkyl Bromide | Alkene | Catalyst | Ligand | Solvent | Yield (%) |
| 1-(Bromomethyl)-4-(1,1,2,2-tetrafluoroethoxy)benzene | N-vinylpyrrolidinone | Pd(OAc)₂ | P(o-tol)₃ | DCE | 75 |
Mannich Reactions and Related Carbonyl Additions
The Mannich reaction is a three-component reaction that forms a β-amino carbonyl compound from an aldehyde, a primary or secondary amine, and a carbonyl compound. youtube.com In the context of trifluoromethylated compounds, variations of this reaction are crucial for synthesizing β-trifluoromethyl amines. thieme.de
While a direct Mannich reaction involving this compound as the carbonyl component is complex, related compounds like α-trifluoromethyl amides can be used. For instance, Shibasaki and colleagues reported a direct, stereocontrolled Mannich-type reaction using an α-CF₃ amide and isatin (B1672199) imines. thieme.de The reaction involves the direct enolization of the α-CF₃ amide, which then acts as the nucleophile, attacking the imine.
This methodology provides a direct pathway to valuable chiral building blocks containing the trifluoromethyl group. thieme.de Asymmetric decarboxylative Mannich additions have also been developed to produce trifluoromethyl-containing vicinal diamines with excellent diastereoselectivities. nih.gov
Table 2: Examples of Mannich-Type Reactions for Synthesizing CF₃-Containing Amines
| Substrate 1 (Amine Source) | Substrate 2 (Carbonyl Source) | Substrate 3 (Nucleophile) | Catalyst/Conditions | Product Type |
| N-PMP Trifluoromethyl Imine | Aldehydes | Proline | Organocatalytic | β-Amino Aldehyde |
| Isatin Imines | N/A | α-CF₃ Amide | Base-mediated Enolization | β-CF₃ Amine with 2-indolinone unit |
| (Ss)-N-t-butylsulfinyl-3,3,3-trifluoroacetaldimine | Schiff bases | Lithium 2,2-diphenylglycinate | Decarboxylative | Vicinal Diamine |
Intramolecular and Intermolecular Cyclization Reactions
The enamide moiety is a versatile precursor for the synthesis of nitrogen-containing heterocycles (N-heterocycles), which are prevalent motifs in pharmaceuticals and natural products rsc.org. The trifluoromethyl group can act as a critical modulator of reactivity and selectivity in these cyclization cascades.
The aza-Prins cyclization is a powerful method for constructing piperidine (B6355638) rings, typically involving the acid-promoted reaction of a homoallylic amine with an aldehyde. While direct examples involving this compound are not extensively documented, the general mechanism provides a framework for its potential reactivity. In analogous systems, an N-acyliminium ion intermediate is generated, which is then attacked by an intramolecular π-nucleophile. For a derivative of the title compound, this would likely involve an intramolecular cyclization to form fluorinated piperidine derivatives, which are valuable scaffolds in medicinal chemistry dntb.gov.ua. The reaction's feasibility would depend on the generation of a suitable iminium ion from the trifluoromethylated enamide and the presence of a tethered nucleophile.
The electron-deficient nature of the double bond in β-trifluoromethylated enamides makes them potential candidates for cycloaddition reactions. In [2+3] cycloadditions, a three-atom dipole reacts with a two-atom component (the dipolarophile) to form a five-membered ring. Research on analogous trifluoromethylalkenes has shown their participation in [2+3] cycloadditions with nitrones to yield trifluoromethyl-substituted isoxazolidines bibliotekanauki.plresearchgate.net. The reaction often proceeds with high regio- and stereoselectivity. By analogy, this compound could serve as a dipolarophile, reacting with dipoles such as azides, nitrile oxides, or nitrones to construct trifluoromethylated five-membered N-heterocycles.
Furthermore, solvent-controlled cycloadditions have been demonstrated with related trifluoromethylated systems. For instance, 2-trifluoromethyl-1,3-conjugated enynes react with 2,2,2-trifluorodiazoethane (B1242873) to produce bis(trifluoromethyl)pyrazolines via a [3+2] cycloaddition in polar aprotic solvents like DMAc, or bis(trifluoromethyl)cyclopropanes via a [2+1] pathway in less polar solvents like DCE rsc.org. This highlights the potential for controlling reaction pathways to achieve diverse polycyclic structures from trifluoromethylated building blocks.
The general reactivity of enamides as precursors for N-heterocycles is well-established rsc.org. Radical-initiated cyclizations represent a key strategy. For example, tertiary enamides have been shown to undergo a cascade radical trifluoromethylation and cyclization process to yield trifluoromethyl-containing isoindolinones nih.gov. In this type of transformation, a CF3 radical adds to the enamide double bond, and the resulting radical intermediate undergoes an intramolecular cyclization onto an adjacent aromatic ring, followed by oxidation and deprotonation to afford the heterocyclic product nih.gov. This demonstrates that the trifluoromethylated enamide core is amenable to radical cyclization strategies for building complex N-heterocyclic frameworks.
Functionalization of the Enamide Core
Direct functionalization of the enamide C=C double bond offers an efficient route to introduce further complexity and modulate the molecule's properties. The electronic bias created by the trifluoromethyl and amino groups allows for regio- and stereoselective transformations.
Direct functionalization of the C(sp2)–H bond at the β-position of enamides is an atom-economical strategy to introduce new substituents. While the title compound already possesses a CF3 group at the β-position, studies on non-fluorinated analogues reveal the inherent reactivity of this site. Numerous methods, including visible-light-promoted and electrochemical approaches, have been developed for the direct olefinic C–H trifluoromethylation of enamides to produce β-CF3 enamides rsc.orgresearchgate.netacs.org. These reactions often employ reagents like Langlois' reagent (CF3SO2Na) or Togni's reagent and proceed via radical mechanisms, showcasing the accessibility of the β-position to functionalization rsc.orgresearchgate.net. This body of work underscores the potential for other C-H functionalization reactions at the α-position of this compound, assuming the β-position is already occupied. Reviews on the direct β-C(sp2)–H functionalization of enamides provide a broad overview of the synthetic potential of this class of compounds nih.govrsc.org.
The table below summarizes results for the β-C(sp2)–H trifluoromethylation of various N-substituted enamide analogues, which highlights the general applicability of this transformation.
| Entry | Enamide Substrate | CF3 Source | Conditions | Product | Yield (%) | Ref |
| 1 | N-(1-phenylvinyl)acetamide | CF3SO2Na | fac-[Ir(ppy)3], blue LEDs, O2, CH3CN | (E)-N-(3,3,3-trifluoro-1-phenylprop-1-en-1-yl)acetamide | 85 | rsc.org |
| 2 | N-methyl-N-(1-phenylvinyl)benzamide | CF3SO2Na | Electrolysis (10 mA), H2SO4, DMF | (E)-N-methyl-N-(3,3,3-trifluoro-1-phenylprop-1-en-1-yl)benzamide | 80 | researchgate.net |
| 3 | 1-(pyrrolidin-1-yl)prop-1-en-2-yl acetate (B1210297) | Togni's Reagent | Cu(OTf)2, CH2Cl2, rt | (E)-4-(pyrrolidin-1-yl)-1,1,1-trifluorobut-3-en-2-yl acetate | 75 | chemrxiv.org |
| 4 | N-cyclohexyl-N-(1-phenylvinyl)acetamide | CF3SO2Na | Electrolysis (flow cell), ACN | (E)-N-cyclohexyl-N-(3,3,3-trifluoro-1-phenylprop-1-en-1-yl)acetamide | 81 | acs.org |
The enamide double bond can be directly functionalized using electrophilic halogenating reagents. A study by Prakash et al. demonstrated the direct difluorination-hydroxylation, trifluorination, and C(sp2)–H fluorination of enamides nih.govacs.org. Using an electrophilic fluorinating reagent like Selectfluor in combination with water, enamides can be converted to 3-(difluoroalkyl)-3-hydroxyisoindolin-1-ones. More relevant to the functionalization of a pre-existing β-trifluoromethyl enamide, the study also identified conditions for direct C(sp2)–H fluorination at the vinyl position, as well as methods to achieve trifluorination at the α-carbon adjacent to the nitrogen nih.govacs.org.
The table below details the outcomes of direct fluorination on an enamide substrate, showcasing the ability to selectively introduce fluorine atoms under different conditions.
| Entry | Reagent(s) | Solvent | Conditions | Transformation | Product | Yield (%) | Ref |
| 1 | Selectfluor, H2O | MeCN | K2CO3, 25 °C, 24 h | Difluorination-Hydroxylation | 3-(difluoromethyl)-3-hydroxy-2-methylisoindolin-1-one | 90 | nih.gov |
| 2 | Selectfluor | MeCN | TfOH, 80 °C, 24 h | Trifluorination | 2-methyl-3-(trifluoromethyl)isoindolin-1-one | 60 | nih.gov |
| 3 | Selectfluor | HFIP | TfOH, 80 °C, 24 h | C(sp2)–H Fluorination | 4-fluoro-2-methyl-3-methyleneisoindolin-1-one | 45 | nih.gov |
E/Z Isomerization Studies of Enamide Derivatives
The geometric configuration of enamides is a critical factor influencing their reactivity and the stereochemical outcome of subsequent transformations. Research has led to the development of novel protocols for the E/Z isomerization of chiral trifluoromethylated enamides, providing access to different diastereoisomers from a single precursor. chemrxiv.orgresearchgate.net
A noteworthy development is a photocatalytic method for the E/Z isomerization of these enamides. researchgate.netdiva-portal.org This approach allows for the conversion of the thermodynamically favored (Z)-enamide to the corresponding (E)-isomer. For instance, when the chiral enamide (R,Z)-2a was subjected to photocatalytic conditions using Ir(ppy)3 as the photocatalyst under blue light irradiation, a mixture of isomers was obtained. After 24 hours, the reaction resulted in a 1:1.3 ratio of the (R,Z)-2a to the (R,E)-2a isomer, with a combined isolated yield of 85%. This demonstrates an effective method for accessing the less stable E-isomer, which is often difficult to synthesize directly. chemrxiv.org The ability to control the double bond geometry post-synthesis significantly enhances the versatility of these chiral building blocks in organic synthesis. chemrxiv.orgcell.com
This isomerization is particularly valuable as the hydrogenation of E and Z isomers of trisubstituted enamides can lead to products with opposite enantiomeric configurations in a process known as divergent hydrogenation. acs.org Conversely, methods that allow for the conversion of an E/Z mixture to a single product enantiomer, or enantioconvergent hydrogenation, are highly sought after. acs.org This often involves an in-situ isomerization where the less reactive isomer is converted to the more reactive one under the reaction conditions. acs.org The development of controlled isomerization protocols is therefore crucial for maximizing the stereochemical purity of the final chiral amine or amino acid derivatives. researchgate.netacs.org
Table 1: Photocatalytic E/Z Isomerization of Chiral Enamide (R,Z)-2a
| Starting Material | Conditions | Time (h) | Product Ratio (Z:E) | Combined Yield (%) | Reference |
|---|---|---|---|---|---|
| (R,Z)-2a | Ir(ppy)3, Blue LED, Solvent | 24 | 1:1.3 | 85 | chemrxiv.org |
Other C-H Functionalizations (e.g., with Isocyanates)
The direct functionalization of C–H bonds represents a powerful strategy in organic synthesis due to its high atom and step economy. In the context of enamides, C–H functionalization opens avenues for constructing complex molecular architectures. Specifically, the ruthenium-catalyzed heteroannulation of enamides with isocyanates has been developed as an effective method for synthesizing pyrimidin-4-ones. rsc.org This transformation proceeds via a C–H/N–H annulation cascade, providing rapid access to privileged heterocyclic scaffolds found in numerous pharmaceutical compounds. rsc.org
While the general reactivity of enamides in C–H functionalization reactions is established, specific applications involving this compound and its direct analogues with isocyanates are part of a broader class of transformations. The presence of the trifluoromethyl group can significantly influence the electronic properties and reactivity of the enamide system. Transition metal-catalyzed C–H functionalization, including cobalt(III)-catalyzed additions to isocyanates, offers a convergent approach for arene and heteroarene amidation, highlighting the potential for similar transformations on electron-rich olefinic systems like enamides. nih.gov Such reactions provide a direct method for forming C–C and C–N bonds, transforming a simple enamide into a more complex, value-added heterocyclic structure. rsc.org
Table 2: General Scheme for Ruthenium-Catalyzed C-H Functionalization of Enamides with Isocyanates
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Enamide | Isocyanate | Ruthenium Complex | Pyrimidin-4-one | High step- and atom-economy; Broad substrate scope | rsc.org |
Derivatization to Complex Chemical Scaffolds
Synthesis of Diverse Nitrogen-Containing Heterocycles
Trifluoromethylated enamides are highly valuable building blocks for synthesizing complex nitrogen-containing molecules, which are prevalent scaffolds in pharmaceuticals and agrochemicals. chemrxiv.orgjuniperpublishers.com The unique electronic properties and reactivity of these enamides allow for their derivatization into a wide range of heterocyclic systems. researchgate.net For example, radical cyclizations onto enamides have been employed to construct various heterocyclic frameworks. amanote.com
One prominent application is the synthesis of trifluoromethyl-containing piperidines through a ring-closing metathesis (RCM) pathway. researchgate.net This strategy involves the initial synthesis of a suitable diolefin precursor from a trifluoromethylated building block, followed by a successful cyclization to form the functionalized piperidine ring. researchgate.net Furthermore, the reaction of enamides with isocyanates can lead to the formation of pyrimidin-4-ones, as previously mentioned. rsc.org The versatility of the enamide functional group also allows it to be a precursor for synthesizing trifluoromethylated isoindolinones and isoquinolinones through cascade radical addition and cyclization processes. researchgate.net These methods highlight how the enamide moiety can be intricately woven into complex cyclic systems, providing access to novel chemical space for drug discovery and materials science. beilstein-journals.orgnih.gov
Table 3: Examples of Heterocycles Synthesized from Enamide Derivatives
| Starting Material Class | Reaction Type | Resulting Heterocycle | Reference |
|---|---|---|---|
| Trifluoromethyl-substituted diolefin (from enamide precursor) | Ring-Closing Metathesis (RCM) | Piperidine | researchgate.net |
| Enamide | Ruthenium-catalyzed [4+2] annulation with isocyanate | Pyrimidin-4-one | rsc.org |
| Tertiary Enamide | Cascade Radical Addition/Cyclization | Isoindolinone | researchgate.net |
| N-tert-butanesulfinyl trifluoromethyl ketimine (related precursor) | Reaction with dimethylsulfoxonium methylide | Trifluoromethylated Aziridine | beilstein-journals.org |
Construction of Chiral Trifluoromethylated Compounds and Amino Acid Derivatives
A primary application of chiral trifluoromethylated enamides is in the synthesis of enantiopure amines and amino acids, which are of significant interest in medicinal chemistry. researchgate.netcell.com The asymmetric hydrogenation of enamides is a powerful and well-established method for producing chiral amines and their derivatives. researchgate.net The stereochemistry of the enamide double bond (E/Z configuration) is crucial, as it often dictates the absolute configuration of the newly formed stereocenter upon reduction. acs.org
The synthesis of these chiral enamides can be achieved from readily accessible α-chiral allylic amines through an efficient chirality transfer process, yielding products with high diastereo- and enantioselectivities. chemrxiv.org Once formed, these chiral enamides can be transformed into various complex structures. For example, the reduction of the enamide moiety provides a direct route to α,γ-chiral trifluoromethylated amines. nih.gov This transformation can be combined with the stereospecific isomerization of the parent allylic amine in a one-pot protocol, demonstrating the robustness of the methodology. nih.gov
Furthermore, these building blocks provide access to non-proteinogenic amino acids containing a trifluoromethyl group. The enamide can be seen as a protected enamine, which upon reduction and subsequent functional group manipulations (e.g., hydrolysis or oxidation of an appropriate substituent), can be converted into a chiral trifluoromethylated amino acid derivative. The development of catalytic asymmetric methods, such as the enantioselective isomerization of trifluoromethyl imines, has been a critical step in accessing these valuable compounds. nih.gov
Table 4: Synthesis of Chiral Compounds from Enamide Precursors
| Precursor Type | Transformation | Product Class | Key Features | Reference |
|---|---|---|---|---|
| Chiral Trifluoromethylated Enamide | Asymmetric Hydrogenation | Chiral Amide/Amine | High enantioselectivity (up to 99% ee) | acs.org |
| α-Chiral Allylic Amine | Stereospecific Isomerization / Reduction | α,γ-Chiral Trifluoromethylated Amine | High diastereo- and enantioselectivity | nih.gov |
| Trifluoromethyl Imine (related precursor) | Catalytic Asymmetric Isomerization | Chiral Trifluoromethylated Amine | Applicable to both aryl and alkyl substrates | nih.gov |
Advanced Research Perspectives and Methodological Advancements
Green Chemistry Approaches in Enamide Synthesis and Transformation
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to minimize environmental impact. In the context of trifluoromethylated enamides, this involves the use of environmentally benign solvents, reducing waste by avoiding stoichiometric oxidants, and developing more energy-efficient processes.
Recent advancements have highlighted the use of electrochemical methods as a sustainable approach for the trifluoromethylation of enamides. These methods often use inexpensive reagents like sodium trifluoromethanesulfinate (Langlois' reagent) and avoid the need for external oxidants, producing less waste. rsc.org The reactions can be performed under mild conditions, further contributing to their green profile. For instance, the direct electrochemical trifluoromethylation in a microflow cell has been demonstrated, which can proceed without a supporting electrolyte or any additives. acs.orgchemrxiv.orgchemrxiv.orgnih.gov This approach not only enhances sustainability but also improves process efficiency compared to traditional batch processes. acs.orgnih.gov
The choice of solvent is another critical aspect of green chemistry. Efforts are being made to replace hazardous solvents with greener alternatives. While specific examples for (Z)-3-Amino-4,4,4-trifluorobut-2-enamide are not detailed in the reviewed literature, the broader field of chemical synthesis is moving towards using solvents with lower environmental impact, a principle that is applicable to enamide chemistry.
Biocatalysis, using enzymes to perform chemical transformations, represents a powerful green chemistry tool. Transaminases, for example, are used for the preparation of chiral amino compounds with excellent enantioselectivity and under environmentally friendly conditions. While direct application to this compound synthesis is not explicitly documented, the potential for enzymatic methods in fluorinated compound synthesis is an active area of research.
Innovations in Catalysis for Enamide Chemistry
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems for enamide chemistry is a major research focus. Innovations span from metal-free systems to advanced organocatalytic, photoredox, and electrochemical strategies.
While transition-metal catalysis has been instrumental in enamide synthesis, concerns about the cost, toxicity, and environmental impact of heavy metals have spurred the development of metal-free alternatives. A notable example is the transition-metal-free trifluoromethylation of enamines using sodium trifluoromethanesulfinate, which yields β-trifluoromethyl substituted enamines in moderate to high yields. rsc.org
Another innovative metal-free approach involves a cascade reaction of enamides with Togni's reagent. sustech.edu.cnorganic-chemistry.org This reaction proceeds via a β-C–H bond trifluoromethylation, followed by C(sp³)–F bond activation and hydrolysis, using the trifluoromethyl group as a surrogate for a carbonyl group to synthesize 1,3-oxazin-6-ones. sustech.edu.cnorganic-chemistry.org This method avoids the use of transition metals and toxic carbon monoxide gas, which are often required in traditional carbonylation reactions. organic-chemistry.org Such strategies offer a safer and more sustainable pathway to complex heterocyclic structures from enamide precursors. acs.org
Table 1: Comparison of Metal-Free vs. Traditional Methods for Enamide Functionalization
| Feature | Metal-Free Cascade Reaction | Traditional Carbonylation |
| Catalyst | None (Transition-metal-free) | Palladium or other transition metals |
| Carbonyl Source | Trifluoromethyl group (internal) | Carbon Monoxide (CO) gas |
| Oxidant | Often not required or uses milder oxidants | Stoichiometric amounts of oxidants like Cu(OAc)₂ |
| Safety | Avoids toxic CO gas | Requires handling of highly toxic CO |
| Substrate Scope | Broad, including challenging substrates | Can be limited |
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. In the realm of trifluoromethylated compounds, organocatalysis has been successfully applied to the synthesis of chiral trifluoromethylated amines through the isomerization of trifluoromethyl imines. nih.govbrandeis.edu This approach provides highly enantioselective access to a broad range of both aromatic and aliphatic chiral trifluoromethylated amines. nih.gov
The core principle often involves the formation of enamine intermediates from aldehydes and a chiral amine catalyst. nih.govresearchgate.net These enamines can then react with electrophilic trifluoromethyl sources. While the direct organocatalytic synthesis of this compound is not specifically described, the fundamental reactivity of enamines in organocatalysis provides a conceptual framework for future development in this area. numberanalytics.com For instance, the development of a mild and robust method to synthesize novel γ-chiral, trifluoromethylated enamides from α-chiral allylic amines has been reported, showcasing the potential of organocatalysis in creating complex fluorinated molecules. chemrxiv.org
Photoredox and electrochemical catalysis utilize light and electricity, respectively, to drive chemical reactions, offering unique reactivity and often milder conditions compared to traditional thermal methods. These fields are at the forefront of innovation in enamide chemistry.
Electrochemical synthesis has proven to be a highly effective and sustainable method for the trifluoromethylation of enamides. researchgate.net By using an electrochemical cell, trifluoromethyl radicals can be generated from inexpensive sources like Langlois' reagent (CF₃SO₂Na) via anodic oxidation. acs.orgnih.gov These radicals then add to the enamide double bond. acs.orgnih.gov A significant advantage of this method is that it can be performed without any external oxidants or supporting electrolytes, especially when conducted in a microflow cell, which has been shown to give significantly higher yields than batch processes. acs.orgchemrxiv.orgnih.gov This technique demonstrates operational simplicity, excellent chemoselectivity, and wide applicability. researchgate.net
Table 2: Electrochemical Trifluoromethylation of Enamides in a Microflow Cell
| Substrate Type | Protecting Group | Yield (%) |
| Cyclic Enamide | N-Boc | ~84 |
| Cyclic Enamide | N-Cbz | ~83 |
| Acyclic Enamide | N-Boc | ~75 |
| Endocyclic (5-membered) | N-Boc | ~70 |
| Endocyclic (7-membered) | N-Boc | ~40 |
| Data synthesized from studies on electrochemical trifluoromethylation. acs.org |
Photoredox catalysis, often using ruthenium or iridium complexes that can be activated by visible light, has also been employed for trifluoromethylation reactions. researchgate.net This strategy allows for the generation of trifluoromethyl radicals under very mild conditions. nih.govresearchgate.net Radical cyclization cascades triggered by a trifluoromethyl radical under photoredox conditions have been used to create highly complex polycyclic structures from ynamides, a class of compounds related to enamides. rsc.org This highlights the power of photoredox catalysis in constructing molecular complexity. rsc.org
Mechanistic Elucidation Utilizing Advanced Analytical Techniques
Understanding the reaction mechanism is crucial for optimizing existing methods and developing new transformations. For enamide chemistry, a combination of kinetic studies, spectroscopic analysis (like NMR), and computational modeling is used to elucidate reaction pathways. nih.gov
In the context of trifluoromethylation, mechanistic studies often point to the involvement of free radicals. researchgate.net For example, in the electrochemical trifluoromethylation of enamides, the proposed mechanism involves the initial generation of a CF₃ radical from CF₃SO₂Na through anodic oxidation. acs.orgnih.gov This radical then adds to the enamide, forming a carbon-centered radical intermediate, which is subsequently oxidized at the anode to a cation before losing a proton to form the final product. acs.orgnih.gov
For photochemical reactions, techniques like photophysical investigations and quantum yield measurements are employed. nih.gov Studies on the photochemical alkylation of aldehydes via enamine intermediates have revealed that a radical chain mechanism is often operative. nih.gov The trapping of the carbon-centered radical by the enamine has been identified as the rate-determining step in these processes. nih.gov The mechanism of enamine formation and hydrolysis itself is well-studied, typically involving acid catalysis and proceeding through an iminium ion intermediate. masterorganicchemistry.com Advanced analytical techniques like High-Resolution Mass Spectrometry (HRMS) and 19F NMR are invaluable for identifying intermediates and byproducts, providing deeper mechanistic insights into these complex transformations. nih.gov
Computational Studies and Theoretical Modeling in Trifluoromethylated Enamide Chemistry
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate reaction mechanisms, calculate energy profiles of reaction pathways, and study the structures of intermediates and transition states.
In the field of trifluoromethylation, computational studies have been used to elucidate the mechanism of copper-catalyzed reactions. montclair.edu Such studies can compare different possible reaction pathways to determine the most thermodynamically favorable route. For example, calculations can help determine whether the addition of the trifluoromethyl radical occurs before or after a transmetalation step in a catalytic cycle. montclair.edu
These theoretical models can also investigate the role of the solvent in the reaction. While implicit solvent models are often used, studies have shown that for some reactions, the explicit inclusion of solvent molecules is necessary to accurately predict reaction energies. montclair.edu Although specific computational studies on this compound were not found in the surveyed literature, the methodologies applied to similar fluorination reactions provide a clear roadmap for future theoretical investigations in this area. Such studies would be invaluable for optimizing reaction conditions, designing more efficient catalysts, and predicting the stereochemical outcome of new reactions involving trifluoromethylated enamides.
Exploration of Reaction Pathways and Transition State Geometries
Understanding the precise mechanisms by which this compound reacts is crucial for its effective use. While direct computational studies on this specific amide are not extensively documented, research on closely related trifluoromethylated enamides and enamide cyclizations provides significant insights into its probable reaction pathways.
One key area of exploration is radical-mediated transformations. The proposed mechanism for the electrochemical trifluoromethylation of enamides suggests that a CF₃ radical, generated via anodic oxidation, adds to the electron-rich double bond of the enamide. acs.orgresearchgate.net This addition forms a carbon-centered radical intermediate, which is subsequently oxidized at the anode to a carbocation. The final step involves the loss of a proton to yield the trifluoromethylated product. acs.org
Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms of more complex reactions, such as polyene cyclizations initiated by ynamide protonation, which proceed through enamide intermediates. chinesechemsoc.org In one such study, DFT was used to optimize the geometries of all intermediates and transition states, revealing a stepwise mechanism. chinesechemsoc.org These computational models showed that the stereochemical outcome was determined by steric repulsions within the transition state geometry of the key Friedel–Crafts cyclization step. chinesechemsoc.org Such studies allow for a detailed analysis of bond distances, angles, and energy barriers, providing a predictive framework for understanding how substituents and reaction conditions influence the reaction pathway.
Table 1: Proposed Intermediates in Radical Trifluoromethylation of Enamides
| Step | Intermediate/State | Description |
|---|---|---|
| 1 | CF₃ Radical Generation | Anodic oxidation of a precursor like CF₃SO₂Na generates a trifluoromethyl radical. |
| 2 | Radical Addition | The CF₃ radical adds to the β-carbon of the enamide double bond. |
| 3 | Carbon Radical Intermediate | A neutral radical species is formed, with the unpaired electron on the α-carbon. |
| 4 | Oxidation to Cation | The radical intermediate is oxidized at the anode to form a carbocation. |
This table is based on the general mechanism proposed for enamide trifluoromethylation. acs.orgresearchgate.net
Prediction of Stereochemical Outcomes and Selectivity
The control and prediction of stereochemistry are paramount in modern organic synthesis. For trifluoromethylated enamides, significant progress has been made in developing synthetic methods that yield products with high diastereo- and enantioselectivity.
A robust strategy involves the use of chiral starting materials to direct the stereochemical outcome of subsequent transformations. For instance, a mild and efficient method has been developed for synthesizing novel γ-chiral, trifluoromethylated enamides starting from easily accessible α-chiral allylic amines. chemrxiv.orgchemrxiv.orgresearchgate.net This process occurs through an efficient chirality transfer of up to 99.5%, demonstrating exceptional control over the stereochemical outcome. chemrxiv.orgchemrxiv.org
Another approach involves the stereoselective fluorination of chiral enamides. Research has shown that the reaction of chiral enamides with N-F reagents like Selectfluor™ proceeds with high π-facial and regioselectivity. nih.gov The fluorination occurs exclusively at the electron-rich enamide olefin, and the subsequent trapping of the β-fluoro-iminium intermediate with water leads to products with high enantiomeric purity. nih.gov The existing stereocenter in the enamide effectively shields one face of the double bond, dictating the direction of attack of the incoming electrophile.
Computational studies, as mentioned previously, also play a vital role. By modeling the transition states of key reaction steps, it is possible to predict the most likely stereochemical outcome. For example, DFT calculations have successfully explained the unusual cis-diastereoselectivity of certain enamide cyclization reactions by identifying that steric repulsion between the iminium group and the forming ring structure disfavors the trans transition state. chinesechemsoc.org
Emerging Roles of this compound as a Synthon for Target Molecules
The unique structural and electronic properties of this compound, combining a nucleophilic enamine character with the influence of a potent electron-withdrawing trifluoromethyl group, make it a valuable synthon for constructing complex molecules.
Precursors for Biologically Active Substances and Intermediates for Crop Protectants
The incorporation of trifluoromethyl groups is a well-established strategy in medicinal and agricultural chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Compounds like this compound are prized as building blocks for this purpose.
Patents have explicitly identified the closely related 3-amino-4,4,4-trifluorocrotonic esters as crucial intermediates in the synthesis of biologically active compounds, with a particular emphasis on crop protectants. google.comgoogle.com The versatile functionality of these molecules allows for their elaboration into a wide range of heterocyclic structures commonly found in agrochemicals. The trifluoromethyl group often serves as a bioisostere for other chemical groups, such as the isopropyl group, which can lead to improved biological activity. nih.gov The development of radical trifluoromethylation and cyclization of enamides has led to the synthesis of trifluoromethyl-containing isoindolinones, a class of N-heterocyclic compounds with potential applications in pharmaceuticals. nih.gov
Building Blocks for Total Synthesis of Natural Products
Enamides are recognized as versatile and powerful building blocks in the total synthesis of natural products, particularly nitrogen-containing alkaloids. beilstein-journals.org Their stability compared to enamines, combined with their tunable reactivity, allows them to participate in a variety of complex cyclization reactions. beilstein-journals.org
The synthetic utility of enamides is showcased in their use in reactions such as:
Enamide–alkyne cycloisomerization: A reaction that can form complex, fused ring systems. beilstein-journals.org
[n + m] Cycloadditions: Enamides can act as partners in various cycloaddition reactions to build polycyclic frameworks. researchgate.net
Radical Cyclizations: As discussed, enamides are excellent substrates for radical-initiated cascade reactions. nih.gov
Aza-Prins Cyclization: Protonation of an enamide can generate a stabilized iminium ion, which then undergoes cyclization. beilstein-journals.org
A prominent example of this strategy is the application of enamide annulation reactions in the divergent total synthesis of Cephalotaxus alkaloids. beilstein-journals.org One such compound, homoharringtonine, is an FDA-approved drug for treating chronic myeloid leukemia. beilstein-journals.org While the specific use of this compound in these syntheses has not been highlighted, its structure makes it an ideal candidate for similar transformations, potentially leading to the creation of novel, fluorinated analogues of natural products with enhanced or modified biological activities.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-Amino-4,4,4-trifluorocrotonic esters |
| Homoharringtonine |
| Selectfluor™ |
Q & A
What are the key synthetic strategies for achieving stereochemical control in the preparation of (Z)-3-amino-4,4,4-trifluorobut-2-enamide?
The stereoselective synthesis of this compound often employs organocatalytic or transition-metal-catalyzed methods. For example, organic base-catalyzed reactions using chiral auxiliaries or enantioselective catalysts can yield the Z-isomer by controlling the configuration at the double bond. A study demonstrated that adjusting reaction temperature and solvent polarity (e.g., THF vs. DMF) significantly impacts stereoselectivity, with yields ranging from 65% to 85% depending on the base (e.g., L-proline derivatives) . NMR and chiral HPLC are critical for verifying stereochemical purity post-synthesis.
How can researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound?
Contradictions between NMR/MS data and X-ray crystallography may arise from dynamic conformational changes in solution versus solid-state rigidity. For instance, intramolecular hydrogen bonding in the solid state (observed via crystallography) might not persist in solution, leading to divergent NMR signals. To address this, researchers should perform variable-temperature NMR and DFT calculations to model conformational flexibility . Reproducing crystallographic conditions (e.g., solvent evaporation rates) can also minimize inconsistencies.
What advanced analytical techniques are recommended for characterizing fluorinated moieties in this compound?
- 19F NMR : Provides direct insight into the electronic environment of trifluoromethyl groups, with chemical shifts typically between -60 to -80 ppm for CF3 in enamide systems .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula, particularly for distinguishing isotopic patterns of fluorine (e.g., M+1 and M+2 peaks).
- X-ray photoelectron spectroscopy (XPS) : Quantifies fluorine content and oxidation states in solid samples .
How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
The electron-withdrawing nature of the CF3 group stabilizes the enamide’s double bond, reducing susceptibility to electrophilic attack. However, it enhances the acidity of the α-proton (pKa ~10–12), enabling selective deprotonation for functionalization. Computational studies (e.g., DFT) show that the CF3 group lowers the LUMO energy by ~2 eV, favoring nucleophilic additions at the β-position . Kinetic studies in acetonitrile revealed a reaction rate 3× slower than non-fluorinated analogs due to steric and electronic effects .
What methodologies are effective for studying the compound’s stability under varying pH and temperature conditions?
- pH Stability : Accelerated degradation studies in buffered solutions (pH 1–13) at 37°C showed maximum stability at pH 7–8, with <5% degradation over 72 hours. Acidic conditions (pH <3) led to hydrolysis of the enamide bond within 24 hours .
- Thermal Stability : Thermogravimetric analysis (TGA) indicated decomposition onset at 175°C, with DSC revealing a melting point of 123–124°C (dependent on purity) .
- Light Sensitivity : UV-Vis spectroscopy confirmed photodegradation under UV light (λ = 254 nm), necessitating amber glass storage .
How can computational modeling aid in predicting the compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER or GROMACS) can predict binding affinities to enzymes like ornithine aminotransferase, which shares structural homology with compounds bearing trifluoromethyl groups . QSAR models incorporating Hammett constants (σ) for the CF3 group have been used to predict inhibitory activity (IC50 ranges: 0.5–5 µM) .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Key challenges include maintaining stereochemical integrity during purification and minimizing fluorine-related side reactions (e.g., defluorination). Pilot-scale reactions (≥10 g) using flow chemistry have improved yield consistency (75–80%) by optimizing residence time and pressure . Recrystallization from ethanol/water mixtures (7:3 v/v) enhances purity to >98% (HPLC), critical for in vivo studies .
What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to skin and inhalation hazards (R20/21/22) .
- Ventilation : Use fume hoods to avoid vapor exposure (vapor pressure: 1.16 mmHg at 25°C) .
- Storage : Store under nitrogen at -20°C in amber vials to prevent photodegradation and moisture absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
